1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-17(24-12-10-23(11-13-24)16-4-2-1-3-5-16)14-27-19-22-21-18(26-19)15-6-8-20-9-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTICHOZPSPGFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioacetylation: The oxadiazole derivative is then reacted with a thioacetylating agent such as thioacetic acid or its derivatives.
Piperazine substitution: The thioacetylated oxadiazole is then coupled with a phenyl-substituted piperazine under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted phenyl or pyridinyl derivatives.
Scientific Research Applications
1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes and pathways, particularly those involving oxidative stress and enzyme activity.
Mechanism of Action
The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites on proteins, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Key Findings :
Modifications to the Piperazine/Piperidine Core
Variations in the amine-containing moiety impact pharmacokinetics and receptor affinity:
Key Findings :
- Morpholine derivatives () are prioritized for screening due to their balanced solubility and metabolic stability.
- Pyrrolidine analogs () lack reported activity data, highlighting gaps in pharmacological characterization.
Heterocyclic Additions or Replacements
Incorporation of additional heterocycles diversifies biological interactions:
Biological Activity
The compound 1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological effects of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 456.6 g/mol. The structure features a piperazine ring, a pyridine moiety, and an oxadiazole group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N6OS |
| Molecular Weight | 456.6 g/mol |
| IUPAC Name | 1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone |
| InChI Key | WORIWIXZLJAVFS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as receptors and enzymes. The presence of the piperazine ring is known to enhance binding affinity to serotonin receptors, which may influence mood and anxiety pathways. Additionally, the oxadiazole component may contribute to its antimicrobial properties by disrupting cellular processes in pathogens.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of oxadiazole compounds possess significant antibacterial and antifungal properties. The sulfanyl group enhances these effects by potentially disrupting bacterial cell walls or inhibiting essential metabolic pathways.
- CNS Activity : Compounds containing piperazine rings are often studied for their neuroactive properties. This particular compound may exhibit anxiolytic or antidepressant effects through modulation of serotonin and dopamine pathways.
- Antioxidant Properties : The presence of multiple heteroatoms in the structure allows for potential radical scavenging activity, contributing to its antioxidant capabilities.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry demonstrated that oxadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 64 µg/mL depending on the specific derivative tested.
- CNS Effects : Research published in Neuropharmacology highlighted that piperazine-containing compounds exhibited significant anxiolytic effects in animal models, with dosages leading to notable behavioral changes in elevated plus maze tests.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Piperazine + Triazole | Antidepressant |
| Compound B | Piperazine + Oxadiazole | Antimicrobial |
| Compound C | Piperazine + Sulfonamide | CNS depressant |
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing 1-(4-phenylpiperazin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one?
- Methodology : The synthesis involves sequential reactions:
Piperazine functionalization : Reacting 4-phenylpiperazine with a chloroacetyl chloride derivative under anhydrous conditions (e.g., DMF, 0–5°C) to form the ketone intermediate.
Oxadiazole ring formation : Cyclizing a thiosemicarbazide precursor with a pyridinyl-substituted carboxylic acid using POCl₃ or polyphosphoric acid (PPA) at 80–100°C.
Sulfanyl linkage : Coupling the oxadiazole thiol with the piperazinyl ketone via nucleophilic substitution (e.g., K₂CO₃ in acetone, reflux) .
- Optimization : Monitor intermediates via TLC and optimize pH/temperature to suppress side reactions (e.g., over-oxidation of sulfur groups) .
Q. How do spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?
- NMR Analysis :
- ¹H NMR : Peaks at δ 2.5–3.5 ppm (piperazine protons), δ 7.2–8.5 ppm (aromatic protons from phenyl and pyridinyl groups), and δ 4.0–4.5 ppm (sulfanyl-CH₂).
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, oxadiazole carbons at ~160–165 ppm, and pyridinyl carbons at ~120–150 ppm .
Q. What are the solubility and stability profiles under physiological conditions?
- Solubility : Poor aqueous solubility (logP ~3.5) due to aromatic/heterocyclic groups. Use DMSO or PEG-400 for in vitro assays.
- Stability : Stable at pH 4–7 (24 hours), but degrades in alkaline conditions (pH >8) via sulfanyl group oxidation. Store at –20°C under inert gas .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target binding?
- Approach :
Docking studies : Use AutoDock Vina to simulate interactions with targets (e.g., serotonin receptors, kinases). The oxadiazole and pyridinyl groups show strong π-π stacking with receptor hydrophobic pockets.
QSAR analysis : Modify substituents on the phenylpiperazine or pyridinyl groups to enhance binding affinity (e.g., electron-withdrawing groups improve receptor-ligand complementarity) .
Q. What experimental strategies resolve contradictory bioactivity data across assays (e.g., IC₅₀ variability)?
- Root Cause Analysis :
- Assay conditions : Variability in serum protein binding (e.g., BSA) may alter free drug concentration. Use dialysis to quantify unbound fractions.
- Metabolic instability : Test stability in liver microsomes; add CYP450 inhibitors (e.g., 1-aminobenzotriazole) to confirm metabolism-driven discrepancies .
- Validation : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .
Q. How does the sulfanyl-ethanone linker influence pharmacokinetic properties?
- Metabolism : The sulfanyl group is prone to oxidation (forming sulfoxides/sulfones), reducing bioavailability. Introduce methyl groups adjacent to sulfur to sterically hinder oxidation .
- Permeability : The linker’s flexibility enhances blood-brain barrier penetration in CNS-targeted analogs, as shown in MDCK-MDR1 assays .
Q. What crystallographic methods validate the compound’s solid-state structure?
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Refinement using SHELXL confirms bond lengths/angles (e.g., C–S bond: ~1.81 Å; oxadiazole ring planarity) .
- Packing Analysis : Hydrogen bonding between piperazine N–H and oxadiazole N atoms stabilizes the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
